2,6,11,15-Tetramethylhexadecane

Beschreibung

The study of specific chemical compounds extracted from geological materials such as sediments and crude oils can illuminate the history of life and environments on Earth. 2,6,11,15-Tetramethylhexadecane is one such compound, a biomarker that offers a window into past biological activity and the geochemical conditions that have shaped our planet.

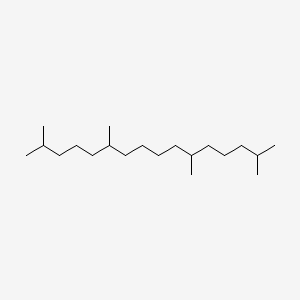

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6,11,15-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZXXATNGJPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964656 | |

| Record name | Crocetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-44-9 | |

| Record name | Crocetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geochemical and Paleoenvironmental Significance of 2,6,11,15 Tetramethylhexadecane

2,6,11,15-Tetramethylhexadecane as a Lipid Biomarker for Anaerobic Methane (B114726) Oxidation

Crocetane is strongly associated with the anaerobic oxidation of methane (AOM), a critical process in the global carbon cycle. Its presence in sediments and rocks, particularly with a strong depletion in the stable carbon isotope ¹³C, serves as a robust indicator of methane-based ecosystems.

Association with Methanotrophic Archaea (ANME-1 and ANME-2 Consortia)

Scientific studies have firmly established 2,6,11,15-tetramethylhexadecane as a key biomarker for anaerobic methanotrophic archaea (ANME), particularly the ANME-1 and ANME-2 consortia. wikipedia.orguwa.edu.au These microbial groups are central to the process of AOM, often in syntrophic relationships with sulfate-reducing bacteria (SRB). wikipedia.org The abundance of crocetane and other specific isoprenoids in environments like methane seeps points to the significant role of these archaea in the local carbon cycle. researchgate.net

The analysis of lipid biomarkers from methane seep carbonates reveals that the presence and relative abundance of different isoprenoids can help distinguish between different ANME groups. For instance, high concentrations of 2,6,10,15,19-pentamethylicosane (PMI) and archaeol (B159478) are characteristic of microbial mats dominated by ANME-1. researchgate.net Conversely, the presence of crocetane and its unsaturated forms, along with a high ratio of hydroxyarchaeol to archaeol, suggests the dominance of ANME-2, which is often linked to environments with high methane flux. researchgate.net

Table 1: Association of Isoprenoid Biomarkers with ANME Consortia

| Biomarker | Associated ANME Consortia | Environment |

|---|---|---|

| 2,6,10,15,19-Pentamethylicosane (PMI) | ANME-1 | Methane seeps |

| Archaeol | ANME-1 | Methane seeps |

| 2,6,11,15-Tetramethylhexadecane (Crocetane) | ANME-2 | High methane flux environments |

| Unsaturated Crocetane Homologues | ANME-2 | High methane flux environments |

| High Hydroxyarchaeol/Archaeol Ratio | ANME-2 | High methane flux environments |

Co-occurrence with Other Characteristic Archaeal Lipids (e.g., 2,6,10,15,19-Pentamethylicosane, Archaeol)

The significance of 2,6,11,15-tetramethylhexadecane as a biomarker is strengthened by its frequent co-occurrence with other diagnostic archaeal lipids. Notably, it is often found alongside its C25 homologue, 2,6,10,15,19-pentamethylicosane (PMI), and the diether lipid archaeol. researchgate.net The presence of this suite of compounds provides a more comprehensive and reliable signature of AOM.

In studies of Black Sea seep carbonates, both crocetane and PMI were identified as prominent free, irregular isoprenoid hydrocarbons. researchgate.net The stable carbon isotopic analysis of these lipids shows significant depletion in ¹³C, with δ¹³C values around -100 ± 30‰ PDB, confirming their origin from methane. researchgate.net This isotopic signature is crucial for distinguishing these AOM-derived lipids from other marine lipids, which typically have δ¹³C values around -30‰ PDB. researchgate.net The co-occurrence of these ¹³C-depleted isoprenoids with similarly depleted fatty acids, likely from sulfate-reducing bacteria, supports the model of a syntrophic relationship between these microorganisms during AOM. researchgate.net

Paleoenvironmental Proxy Applications of 2,6,11,15-Tetramethylhexadecane

The stability of 2,6,11,15-tetramethylhexadecane allows for its preservation in the geologic record, making it a valuable tool for reconstructing past environments.

Indicators of Past Methane Seep Activity and Authigenic Carbonate Formation

The presence of crocetane in ancient sedimentary rocks is a strong indicator of past methane seep activity. These seeps are environments where methane from the subsurface escapes to the seafloor, supporting unique ecosystems fueled by chemosynthesis. The AOM process at these seeps leads to an increase in alkalinity, which in turn promotes the precipitation of authigenic carbonates. researchgate.net

The analysis of lipid biomarkers within these ancient seep carbonates provides a direct link to the microbial processes that formed them. For example, the discovery of ¹³C-depleted crocetane and PMI in Oligocene seep carbonates from the Lincoln Creek Formation in Washington, USA, demonstrates the potential of these biomarkers for identifying ancient AOM systems. researchgate.net Similarly, early Permian seep carbonates from Western Australia contained crocetane and PMI with δ¹³C values as low as -124‰ and -128‰, respectively, providing clear evidence for Paleozoic AOM. uwa.edu.au

Evidence for Photic Zone Euxinia in Geologic Records

While strongly associated with AOM, research has also suggested that in highly mature sediments and crude oils, crocetane may have a different origin. In a 2009 study of Devonian sediments from the Western Canada Sedimentary Basin, the presence of crocetane was proposed to be linked to isorenieratene (B1244745) and palaerernieratene, pigments derived from green sulfur bacteria. wikipedia.org

This finding implies that under certain conditions, crocetane can serve as a biomarker for photic zone euxinia—a condition where the sunlit surface waters of an ocean or lake are anoxic and contain hydrogen sulfide. wikipedia.org This dual origin highlights the importance of considering the geological context and co-occurring biomarkers when interpreting the presence of crocetane in ancient rocks. wikipedia.org

Table 2: Paleoenvironmental Interpretations of 2,6,11,15-Tetramethylhexadecane

| Paleoenvironment | Associated Biomarkers/Evidence | Geological Context |

|---|---|---|

| Methane Seep Activity | ¹³C-depleted crocetane, PMI, archaeol; authigenic carbonates | Modern and ancient marine sediments |

| Photic Zone Euxinia | Crocetane derived from isorenieratene and palaerernieratene | Highly mature sediments and crude oils |

Reconstruction of Microbial Communities in Ancient Hypersaline Environments

The application of lipid biomarker analysis, including the detection of 2,6,11,15-tetramethylhexadecane, has also been instrumental in reconstructing microbial communities in ancient hypersaline environments. Studies have utilized these biomarkers to find evidence for the presence of haloarchaea, methanogens, and cyanobacteria in Neoproterozoic hypersaline settings. The characterization and spatial distribution of methanogens and their biosignatures, including crocetane, have been investigated in the hypersaline microbial mats of Baja California.

Stable Carbon Isotopic Geochemistry of 2,6,11,15-Tetramethylhexadecane

The stable carbon isotopic composition of 2,6,11,15-tetramethylhexadecane is a powerful tool for elucidating its origin and the biogeochemical pathways of its formation. The analysis of its δ¹³C values provides a distinct signature that links this molecule to specific microbial metabolisms.

Extreme ¹³C Depletion as a Signature of Methane-Derived Carbon Assimilation

One of the most remarkable features of 2,6,11,15-tetramethylhexadecane is its exceptionally low δ¹³C values, often exhibiting extreme depletion in the heavier ¹³C isotope. This isotopic signature is a hallmark of carbon assimilation derived from methane, particularly through the process of anaerobic oxidation of methane (AOM). researchgate.netnih.govnih.govasm.org

Biogenic methane is known to be highly depleted in ¹³C. Microorganisms that utilize this methane as their primary carbon source incorporate this isotopically light carbon into their biomass, including their lipid membranes. Consequently, biomarkers like crocetane, which are synthesized by these methanotrophic microbes, preserve this pronounced ¹³C depletion. researchgate.net

Research conducted on sediments from various locations has consistently demonstrated this phenomenon. For instance, in methane-rich sediments from Mediterranean mud volcanoes, biomarkers specific to methanogens have been found with δ¹³C values as low as -95‰. nih.govnih.govasm.org Similarly, at Hydrate Ridge on the Cascadia accretionary prism, a region with extensive methane venting, archaeal-derived biomarkers including crocetane show carbon isotopic compositions as low as -128‰ PDB. researchgate.net In a Miocene limestone from Marmorito, Northern Italy, crocetane and related compounds exhibited δ¹³C values ranging from approximately -108‰ to -115.6‰ PDB.

This extreme isotopic depletion serves as a robust indicator of AOM, a critical process in controlling the flux of methane from marine sediments into the hydrosphere and atmosphere. The organisms responsible are typically consortia of methanotrophic archaea (ANME) and sulfate-reducing bacteria. nih.govnih.govasm.org The discovery of ¹³C-depleted crocetane in ancient sedimentary rocks provides evidence for the long-term preservation of this biomarker and the antiquity of AOM processes.

The following table presents a selection of reported δ¹³C values for 2,6,11,15-tetramethylhexadecane (crocetane) from various geological settings, illustrating the consistent and extreme ¹³C depletion associated with methane-derived carbon.

| Geological Setting | Location | Reported δ¹³C Value (‰, PDB) | Reference |

| Methane-Seep Sediments | Hydrate Ridge, Cascadia Margin | As low as -128 | researchgate.net |

| Methane-Rich Sediments | Mediterranean Mud Volcanoes | As low as -95 | nih.govnih.govasm.org |

| Recent Marine Sediment | Kattegat | -90 ± 10 | mpg.de |

| Miocene Limestone | Marmorito, Northern Italy | ~ -108 to -115.6 | |

| Anaerobic Sediments | Aleutian Deep-Sea Trench | As low as -130.3 | researchgate.net |

Isotopic Analysis for Tracing Carbon Cycling in Sedimentary Systems

The distinct stable carbon isotopic signature of 2,6,11,15-tetramethylhexadecane makes it an invaluable tracer for understanding carbon cycling in sedimentary environments, especially in the context of methane dynamics. By analyzing the δ¹³C values of crocetane and other biomarkers within sediment cores, scientists can reconstruct the pathways of carbon flow from its source to its ultimate fate in the geosphere.

The presence of crocetane with highly negative δ¹³C values is direct molecular and isotopic evidence for the anaerobic oxidation of methane. mpg.de This process is a crucial sink for methane in marine sediments, preventing its release into the ocean and atmosphere where it would act as a potent greenhouse gas. The isotopic analysis of crocetane helps to identify the zones within the sediment column where AOM is or was most active. For example, in sediments from the Kattegat, crocetane first appears in the transition zone between sulfate (B86663) reduction and methanogenesis, pinpointing the location of this key biogeochemical process. mpg.de

Furthermore, the isotopic composition of crocetane, in conjunction with that of other biomarkers, can help to delineate the contributions of different carbon sources to the sedimentary organic matter pool. For instance, the δ¹³C values of biomarkers derived from sulfate-reducing bacteria, which are often found in syntrophic association with methane-oxidizing archaea, also show significant ¹³C depletion in methane-seep environments. nih.govnih.govasm.org This demonstrates the transfer of methane-derived carbon from the archaea to their bacterial partners, providing a more complete picture of the carbon flow within the microbial community.

The study of crocetane's isotopic composition in ancient rocks extends our understanding of carbon cycling over geological timescales. The identification of extremely ¹³C-depleted crocetane in Paleozoic crude oils and sediments suggests that AOM has been an important process in Earth's carbon cycle for hundreds of millions of years. nih.gov By tracing the isotopic signature of this single compound, researchers can gain insights into the history of methane seepage and its influence on marine biogeochemistry and climate in the deep past.

The following table outlines how the isotopic analysis of 2,6,11,15-tetramethylhexadecane contributes to tracing carbon cycling in sedimentary systems.

| Application of Isotopic Analysis | Implication for Carbon Cycle Tracing |

| Identification of AOM Zones | Pinpoints the specific sedimentary depths where methane is being consumed anaerobically. |

| Quantifying Methane-Derived Carbon | Allows for an estimation of the contribution of methane to the total organic carbon pool in sediments. |

| Reconstructing Paleo-Methane Seeps | The presence of ¹³C-depleted crocetane in the rock record indicates ancient methane venting events. |

| Understanding Microbial Interactions | The isotopic similarity between biomarkers for methanotrophs and their syntrophic partners reveals carbon transfer pathways within microbial consortia. |

Microbiological and Biogeochemical Pathways Involving 2,6,11,15 Tetramethylhexadecane

Biosynthesis Mechanisms of 2,6,11,15-Tetramethylhexadecane in Microorganisms

The formation of 2,6,11,15-tetramethylhexadecane is intricately linked to the metabolic activities of certain microorganisms, primarily those involved in the methane (B114726) cycle. Understanding its biosynthesis provides a window into the carbon flow and energy transfer within these specialized ecosystems.

Production by Methane-Utilizing Microorganisms

2,6,11,15-Tetramethylhexadecane has been identified as a biomarker for anaerobic methane oxidation. wikipedia.org Its presence in modern and ancient sediments is often associated with methane seeps where consortia of methane-oxidizing archaea and sulfate-reducing bacteria thrive. wikipedia.org These microorganisms utilize methane, which is significantly depleted in ¹³C, as a carbon source. wikipedia.org Consequently, the crocetane produced by these microbes is also highly depleted in ¹³C, a characteristic feature that aids in its identification and links it to methane metabolism. wikipedia.org

Obligate methanotrophs are bacteria that can use methane as their sole source of carbon and energy. nih.gov While research has focused on engineering these bacteria for biofuel and chemical production, their native metabolic pathways offer clues to the formation of complex hydrocarbons like crocetane. nih.gov The biosynthesis is believed to involve the tail-to-tail linkage of two geranylgeranyl pyrophosphate (GGPP) molecules, a departure from the more common head-to-tail linkages found in many other isoprenoids.

Investigation of Biosynthetic Pathways through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways. researchgate.net In the context of 2,6,11,15-tetramethylhexadecane, studies using ¹³C-labeled methane have been instrumental in confirming its origin from methane-utilizing microbes. wikipedia.org When these microorganisms are fed with ¹³C-depleted methane, the resulting crocetane exhibits a similarly depleted ¹³C signature, providing direct evidence of methane incorporation into its carbon skeleton. wikipedia.org

Further investigations could employ advanced isotopic labeling techniques, such as using substrates labeled with stable isotopes like ²H, ¹³C, and ¹⁵N, to trace the intricate steps of the biosynthetic pathway. nih.gov Such studies can help identify the specific enzymes and intermediate molecules involved in the unique tail-to-tail condensation reaction that forms the crocetane backbone.

Formation of Unsaturated Analogues (Crocetenes)

Crocetenes are unsaturated analogs of 2,6,11,15-tetramethylhexadecane. The structural precursor to crocetane is believed to be crocetin (B7823005), a polyunsaturated diacid. wikipedia.org The biosynthesis of these related compounds likely shares common enzymatic machinery. The synthesis of various isomers of crocetenes, such as 2,6,11,15-tetramethylhexadeca-2,6,8,10,14-pentaene, has been achieved in laboratory settings, providing insights into the possible stereochemistry of naturally occurring isomers. rsc.org The presence of these unsaturated forms in environmental samples can offer additional information about the specific microbial producers and the prevailing redox conditions.

Role of 2,6,11,15-Tetramethylhexadecane in Microbial Consortia and Ecosystems

2,6,11,15-Tetramethylhexadecane is not just a metabolic byproduct; it is an integral component of the lipid membranes of certain microbes and plays a role in the structure and function of complex microbial communities.

Integration within Anaerobic Methane-Oxidizing Microbial Mats

In anoxic marine environments, particularly at cold seeps, vast microbial mats are found that are actively involved in the anaerobic oxidation of methane (AOM). hawaii.edu These mats are complex ecosystems dominated by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB). hawaii.edu 2,6,11,15-Tetramethylhexadecane, along with other archaeal lipids, is a key biomarker found within these mats. hawaii.edu Its strong ¹³C depletion confirms its origin from methane. hawaii.edu The presence of this lipid suggests it is a component of the archaeal cell membranes, contributing to their structural integrity in these extreme environments.

| Microbial Group | Phylogenetic Cluster | Primary Function | Associated Biomarker |

|---|---|---|---|

| Anaerobic Methanotrophic Archaea | ANME-1, ANME-2, ANME-3 | Oxidation of methane | 2,6,11,15-Tetramethylhexadecane (Crocetane) |

| Sulfate-Reducing Bacteria | Desulfosarcina/Desulfococcus group | Reduction of sulfate (B86663) | Specific fatty acids |

Association with Sulfate-Reducing Bacteria in Syntrophic Relationships

The anaerobic oxidation of methane is a syntrophic process, meaning it requires the metabolic cooperation of different microbial groups. nih.gov In this partnership, ANME oxidize methane and transfer electrons to their SRB partners, who in turn use these electrons to reduce sulfate. nih.govnih.gov This interspecies electron transfer is a critical step in the biogeochemical cycling of carbon and sulfur in these anoxic settings. nih.gov

Potential Metabolic Fates and Transformations in Environmental Systems

The environmental fate of 2,6,11,15-tetramethylhexadecane, also known as crocetane, is intrinsically linked to the broader processes of hydrocarbon biodegradation. wikipedia.orgthegoodscentscompany.com Due to its branched structure, it exhibits greater resistance to microbial breakdown compared to its linear counterparts. oup.comoup.com Much of the understanding of its transformation potential is derived from studies of its more common isomer, phytane (B1196419) (2,6,10,14-tetramethylhexadecane), which serves as a valuable model for the metabolic pathways of highly branched isoprenoid alkanes. oup.comnih.govresearchgate.net

Under aerobic conditions, various microorganisms have demonstrated the capability to metabolize phytane. Bacteria from the genera Mycobacterium and Rhodococcus, as well as the yeast Torulopsis gropengiesseri, are known to carry out its aerobic biodegradation. oup.comoup.com For instance, Mycobacterium ratisbonense strain SD4 has been shown to utilize phytane as a sole carbon and energy source. oup.comoup.com Detailed analysis of its metabolic activity under nitrogen-limiting conditions revealed at least three distinct catabolic pathways. oup.comnih.gov These pathways are initiated by enzymatic attack at different positions on the molecule, leading to a variety of oxidation products. oup.com Key metabolites include long-chain isoprenoid alcohols and acids such as 2,6,10,14-tetramethylhexadecan-1-ol, 3,7,11,15-tetramethylhexadecan-2-ol, and 2,6,10,14-tetramethylhexadecanoic acid. oup.comoup.com Subsequent degradation of these intermediates can proceed through mechanisms like β-oxidation and β-decarboxymethylation. oup.com In some bacteria, such as Nocardia globerula and Rhodococcus opacus, the degradation of isoprenoid alkanes can lead to the synthesis and accumulation of storage lipids like triacylglycerols and wax esters. oup.com

Historically, isoprenoid alkanes were considered resistant to degradation in the absence of oxygen. However, recent research has demonstrated that anaerobic biodegradation is possible. researchgate.netpsu.edu Studies have described the degradation of both pristane (B154290) and phytane coupled with nitrate (B79036) reduction. researchgate.netpsu.edu In these anaerobic environments, specific bacteria have been identified as the likely agents of degradation. researchgate.netpsu.edu 16S rRNA clone libraries from enrichment cultures point towards Gammaproteobacteria, with a more than 99% similarity to Pseudomonas stutzeri, as the probable degraders. researchgate.netpsu.edu The complete mineralization of phytane to carbon dioxide under these anoxic, nitrate-reducing conditions has been confirmed through experiments using 13C-labeled phytane. researchgate.netpsu.edu

Specifically for 2,6,11,15-tetramethylhexadecane (crocetane), its presence in geological records and modern sediments often serves as a biomarker for specific biogeochemical processes. wikipedia.org It is frequently associated with the anaerobic oxidation of methane (AOM), a process carried out by consortia of methanotrophic archaea and sulfate-reducing bacteria. wikipedia.orgthegoodscentscompany.com The strong 13C depletion observed in crocetane from these environments suggests that its carbon is sourced from biogenic methane. wikipedia.org

Considerations in Hydrocarbon Degradation Research

The study of hydrocarbon degradation in environmental systems requires consideration of several key factors that influence the rate and pathways of metabolic transformation. The molecular structure of the hydrocarbon is a primary determinant of its biodegradability.

Key Factors Influencing Hydrocarbon Biodegradation:

Molecular Structure: Branched-chain alkanes, such as 2,6,11,15-tetramethylhexadecane and its isomer phytane, are generally more resistant to microbial degradation than straight-chain n-alkanes. oup.comoup.comnih.gov The methyl branches sterically hinder the enzymatic attack that initiates the oxidation process. This recalcitrance has led to the use of isoprenoids like phytane as relatively "inert" biomarkers for assessing the extent of oil degradation in contaminated environments. oup.comoup.com

Environmental Conditions: The presence or absence of oxygen is a critical factor. Aerobic degradation pathways are typically faster and more widespread. researchgate.net However, anaerobic degradation can occur under specific conditions, such as in nitrate-reducing or sulfate-reducing zones. researchgate.netpsu.edu Nutrient availability, particularly nitrogen, also plays a significant role. Under nitrogen-starved conditions, some bacteria, like Mycobacterium ratisbonense, alter their metabolic processes, leading to the accumulation of storage lipids like wax esters instead of complete mineralization. oup.comoup.comnih.gov

Microbial Community: The degradation of complex hydrocarbons is often more efficient when carried out by a microbial consortium rather than a single microbial species. epa.gov Different microorganisms within the community may possess complementary enzymatic capabilities, allowing for the complete breakdown of the parent compound and its various metabolites. epa.gov Hydrocarbonoclastic bacteria (HCB) are highly specialized for hydrocarbon degradation and play a crucial role in the natural attenuation of these compounds in marine and terrestrial environments. nih.gov

Enzyme Induction: The presence of specific hydrocarbons can induce the expression of the genes responsible for their degradation. In Alcanivorax borkumensis SK2, for example, the isoprenoid hydrocarbon phytane strongly induces the expression of genes encoding a cytochrome P450 monooxygenase and an alkane hydroxylase (alkB2), enzymes that initiate the oxidative attack on the alkane. nih.gov

The following tables summarize key research findings on the microbial degradation of phytane, which serves as a proxy for understanding the potential metabolic fate of 2,6,11,15-tetramethylhexadecane.

Table 1: Microorganisms Involved in the Degradation of Phytane (2,6,10,14-Tetramethylhexadecane)

| Microbial Group | Species/Strain | Environmental Condition | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bacteria | Mycobacterium ratisbonense strain SD4 | Aerobic, Nitrogen-limiting | Degrades phytane and accumulates isoprenoid wax esters. Utilizes at least three different catabolic pathways. | oup.comoup.comnih.gov |

| Rhodococcus sp. | Aerobic | Capable of degrading phytane. | oup.comoup.com | |

| Pseudomonas stutzeri (likely) | Anaerobic, Nitrate-reducing | Implicated in the degradation of phytane and pristane. | researchgate.netpsu.edu | |

| Alcanivorax borkumensis SK2 | Aerobic | Efficiently degrades branched alkanes; phytane induces specific degradation enzymes. | nih.gov | |

| Yeast | Torulopsis gropengiesseri | Aerobic | Demonstrated aerobic biodegradation of phytane. | oup.comoup.com |

Table 2: Major Metabolites Identified from Phytane Biodegradation

| Metabolite Class | Compound Name | Producing Microorganism (example) | Metabolic Pathway | Reference(s) |

|---|---|---|---|---|

| Isoprenoid Alcohol | 2,6,10,14-Tetramethylhexadecan-1-ol | Mycobacterium ratisbonense SD4 | Aerobic oxidation | oup.comoup.com |

| 3,7,11,15-Tetramethylhexadecan-2-ol | Mycobacterium ratisbonense SD4 | Aerobic oxidation | oup.comoup.com | |

| Isoprenoid Fatty Acid | 2,6,10,14-Tetramethylhexadecanoic acid | Mycobacterium ratisbonense SD4 | Aerobic oxidation | oup.comoup.com |

| 3,7,11,15-Tetramethylhexadecanoic acid | Mycobacterium ratisbonense SD4 | Aerobic oxidation | oup.com | |

| Storage Lipid | Isoprenoid Wax Esters | Mycobacterium ratisbonense SD4 | Condensation of phytane oxidation products under nitrogen starvation | oup.comnih.gov |

| Mineralization Product | Carbon Dioxide (CO₂) | Pseudomonas stutzeri (likely) | Anaerobic respiration with nitrate | researchgate.netpsu.edu |

Analytical Research Methodologies for 2,6,11,15 Tetramethylhexadecane

Chromatographic Separation Techniques for 2,6,11,15-Tetramethylhexadecane

Chromatographic methods are central to the analysis of 2,6,11,15-tetramethylhexadecane, providing the necessary separation from a complex matrix of other hydrocarbons.

Challenges in Baseline Separation from Phytane (B1196419)

The structural similarity between 2,6,11,15-tetramethylhexadecane (crocetane) and its isomer, phytane, results in their co-elution on many conventional gas chromatographic capillary columns. researchgate.net This lack of separation makes the individual detection and quantification of crocetane analytically challenging, as phytane is often present in much higher concentrations in geological and environmental samples. The overlapping peaks obscure the signal of crocetane, potentially leading to inaccurate or missed detections. This analytical hurdle is significant because crocetane is a key biomarker for processes such as anaerobic methane (B114726) oxidation. researchgate.net

Development of One-Dimensional Gas Chromatography Methods

To overcome the co-elution problem, specialized one-dimensional gas chromatography (1D-GC) methods have been developed. A notable advancement involves the use of a (14% cyanopropyl-phenyl)-methylpolysiloxane (DB-1701) capillary GC stationary phase. researchgate.net This method allows for the isothermal elution of crocetane and phytane, achieving a high degree of resolution on a non-chiral column. researchgate.net This development enables the analysis of both crocetane and other conventional biomarkers in a single chromatographic run. researchgate.net Another successful approach has utilized a DB-17MS column, which features a 50%-phenyl-methyl polysiloxane stationary phase, to achieve baseline separation of the two isomers. researchgate.net

Application of Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution for separating crocetane and phytane, even in complex matrices like whole oils, without the need for extensive sample pre-separation. researchgate.netchemistry-matters.com This technique employs two columns with different stationary phase chemistries, providing a much higher peak capacity and enhanced separation power compared to 1D-GC. chemistry-matters.comlabrulez.comcopernicus.org In a typical GC×GC setup for hydrocarbon analysis, the first dimension column is often a long, non-polar column that separates compounds based on their boiling points, while the second dimension column is a shorter, more polar column that provides separation based on polarity. copernicus.org A modulator between the two columns traps and then rapidly injects fractions from the first column onto the second, creating a two-dimensional chromatogram. chemistry-matters.com This enhanced resolution not only separates crocetane from phytane but also allows for the detailed characterization of a wide range of compounds within a single analysis, reducing manual review time and increasing confidence in peak identification. researchgate.netlabrulez.com

Utilization of Specialized Stationary Phases (e.g., Derivatized Cyclodextrins) for Isomeric and Stereoisomeric Resolution

The use of specialized stationary phases, particularly those based on derivatized cyclodextrins, has been instrumental in achieving the complete separation of crocetane and phytane. researchgate.netscispace.com These chiral stationary phases, such as those found in Chiraldex columns, can differentiate between the subtle structural differences of isomers and even stereoisomers. researchgate.netresearchgate.netscispace.com For instance, a highly selective permethyl-2-hydroxypropyl-β-cyclodextrin stationary phase has been shown to not only separate crocetane from phytane but also to resolve their individual stereoisomers. researchgate.netscispace.com This level of separation is crucial for detailed geochemical and environmental studies where the stereochemical configuration of a biomarker can provide specific information about its origin and diagenetic history.

Mass Spectrometric Characterization of 2,6,11,15-Tetramethylhexadecane

Mass spectrometry (MS) is an essential tool for the definitive identification of 2,6,11,15-tetramethylhexadecane, especially when coupled with gas chromatography.

Diagnostic Ion Fragment Patterns for Differentiation from Isomers

While the mass spectra of crocetane and its isomer phytane are very similar due to their identical chemical formula and molecular weight, there are key differences in their fragmentation patterns that allow for their differentiation. wikipedia.org A significant diagnostic feature for crocetane is the absence of an intense fragment ion at a mass-to-charge ratio (m/z) of 183, which is prominent in the mass spectrum of phytane. wikipedia.org To enhance the specificity of detection, selected ion monitoring (SIM) mode can be employed, focusing on characteristic m/z values for crocetane such as 113, 169, 197, and the molecular ion at 282. wikipedia.org Furthermore, tandem mass spectrometry (MS/MS) techniques, which analyze the fragmentation of a specific parent ion, can provide even greater certainty in distinguishing between the two isomers. wikipedia.org

Table of Diagnostic Ions for 2,6,11,15-Tetramethylhexadecane vs. Phytane

| Compound | Key Diagnostic Ion (m/z) | Notes |

|---|---|---|

| 2,6,11,15-Tetramethylhexadecane (Crocetane) | 113, 169, 197, 282 | Absence of a strong m/z 183 peak. wikipedia.org |

| 2,6,10,14-Tetramethylhexadecane (Phytane) | 183 | Prominent fragment ion. wikipedia.org |

Application of Selective Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

To enhance the sensitivity and selectivity of 2,6,11,15-tetramethylhexadecane detection, particularly when dealing with trace amounts in intricate samples, researchers employ targeted mass spectrometry techniques such as Selective Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM).

Selective Ion Monitoring (SIM) is a gas chromatography-mass spectrometry (GC-MS) technique that improves sensitivity by focusing the mass spectrometer on a limited number of specific ion fragments characteristic of the target analyte, rather than scanning the entire mass spectrum. epa.govwikipedia.org This approach significantly lowers the limit of detection. For 2,6,11,15-tetramethylhexadecane, while its mass spectrum is similar to its isomer phytane, it exhibits a characteristically abundant ion at a mass-to-charge ratio (m/z) of 169, which can be effectively targeted in SIM mode to distinguish it from co-eluting compounds. geologyscience.ru The use of SIM is particularly advantageous for routine analysis in crude oils and sediments where phytane is also present. geologyscience.rucurtin.edu.au To ensure reliable identification and quantification, a minimum of one quantitation ion and two qualifying ions are typically monitored. epa.gov

Multiple Reaction Monitoring (MRM) , also known as Selective Reaction Monitoring (SRM), offers an even higher degree of specificity and sensitivity. proteomics.com.au This technique, typically performed on a triple quadrupole mass spectrometer, involves the selection of a specific precursor ion (the molecular ion of the target compound) in the first quadrupole, its fragmentation in the collision cell, and the subsequent monitoring of a specific product ion in the third quadrupole. proteomics.com.aulabce.com This two-stage filtering process drastically reduces chemical noise and matrix interference. nih.gov For the analysis of 2,6,11,15-tetramethylhexadecane, an MRM method would involve selecting its molecular ion (m/z 282.5) as the precursor and a characteristic fragment ion as the product. This highly selective approach is invaluable for quantifying the compound in complex biological or environmental samples. proteomics.com.aunih.gov

Table 1: Comparison of SIM and MRM Techniques

| Feature | Selective Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

|---|---|---|

| Principle | Monitors a few specific ions. epa.gov | Monitors a specific precursor-to-product ion transition. proteomics.com.aulabce.com |

| Instrumentation | Typically GC-MS (single quadrupole). wikipedia.org | Typically LC-MS/MS or GC-MS/MS (triple quadrupole). proteomics.com.au |

| Selectivity | High. researchgate.net | Very High. proteomics.com.au |

| Sensitivity | Increased compared to full scan. wikipedia.orgresearchgate.net | Generally higher than SIM. proteomics.com.aunih.gov |

| Application | Targeted analysis and quantification of known compounds in complex mixtures. geologyscience.rueaslab.com | Targeted quantification, biomarker validation, and analysis in highly complex matrices. proteomics.com.aunih.gov |

Isotopic Analysis Techniques for 2,6,11,15-Tetramethylhexadecane

Isotopic analysis provides another layer of information, revealing details about the origin and formation pathways of 2,6,11,15-tetramethylhexadecane.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used to determine the carbon isotopic composition (¹³C/¹²C ratio) of individual compounds within a mixture. chiron.no The sample is first separated by gas chromatography. The eluted compounds are then combusted to CO₂, and the resulting gas is introduced into an isotope ratio mass spectrometer. The ¹³C/¹²C ratio is expressed in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. nih.gov

A significantly depleted ¹³C value (around -100‰) for 2,6,11,15-tetramethylhexadecane found in Miocene limestone has been a key piece of evidence linking it to methane-oxidizing archaea. geologyscience.ru This is because methanotrophs utilize methane that is isotopically very light. The δ¹³C values of 2,6,11,15-tetramethylhexadecane can, therefore, serve as a powerful tracer for anaerobic methane oxidation in geological records. The precision of GC-C-IRMS measurements is critical, with modern systems capable of achieving a standard deviation for δ¹³C values of ±0.2-0.5‰. dshs-koeln.de

Table 2: Illustrative δ¹³C Values for Geochemical Biomarkers

| Compound | Typical δ¹³C Value (‰ vs VPDB) | Inferred Source/Process |

|---|---|---|

| 2,6,11,15-Tetramethylhexadecane (Crocetane) | Highly depleted (e.g., -100‰) geologyscience.ru | Anaerobic methane oxidation by archaea. geologyscience.ru |

| Phytane | Variable, typically -25 to -35‰ | Photosynthetic organisms (e.g., algae, cyanobacteria). |

| n-Alkanes (from petroleum) | Typically -25 to -35‰ | Algal and bacterial biomass. |

Note: These are representative values and can vary depending on the specific depositional environment and diagenetic history.

Miniaturized and Specialized Analytical Approaches

The analysis of 2,6,11,15-tetramethylhexadecane often requires methods capable of handling very small sample sizes, especially in fields like paleo-reconstruction and extraterrestrial analysis.

The development of highly sensitive analytical instrumentation allows for the detection and characterization of biomarkers like 2,6,11,15-tetramethylhexadecane from micro-scale samples. Techniques such as GC-MS and GC-C-IRMS can be adapted for small sample volumes. copernicus.org For instance, the analysis of air bubbles trapped in ice cores to reconstruct past atmospheric compositions relies on the ability to measure trace gases and their isotopes from very small amounts of air. copernicus.org Similarly, the search for biomarkers in meteorites or other extraterrestrial materials necessitates analytical methods that can provide detailed molecular and isotopic information from minute quantities of sample. The use of advanced injection techniques and highly sensitive detectors in GC-MS systems is crucial for these applications.

Synthetic Approaches and Reference Standard Preparation of 2,6,11,15 Tetramethylhexadecane

Laboratory Synthesis for Geochemical and Analytical Reference Standards

The laboratory synthesis of a reference standard for 2,6,11,15-tetramethylhexadecane is crucial for analytical and geochemical studies, primarily due to its structural similarity and frequent co-elution with its isomer, phytane (B1196419), during gas chromatographic analysis. researchgate.netresearchgate.net While detailed, step-by-step published syntheses specifically for the purpose of creating a modern reference standard are not abundant in readily available literature, a logical and established chemical pathway involves the use of a natural precursor, crocetin (B7823005). wikipedia.org

Crocetin is a polyunsaturated dicarboxylic acid that forms the central core of crocin, a primary component of saffron. The chemical structure of crocetin is (8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14,16-octaenedioic acid. The synthesis of crocetane from crocetin would involve the complete saturation of all carbon-carbon double bonds and the reduction of the two terminal carboxylic acid groups to methyl groups.

A plausible and effective method to achieve this transformation is through catalytic hydrogenation. This process would typically involve the following steps:

Esterification: The carboxylic acid groups of crocetin are first converted to esters (e.g., methyl or ethyl esters) to create a more soluble and reactive substrate, crocetin dimethyl ester. This is a standard procedure to facilitate the subsequent reduction.

Catalytic Hydrogenation: The crocetin ester is then subjected to high-pressure hydrogenation in the presence of a suitable metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel. The reaction is carried out in a solvent like ethanol (B145695) or ethyl acetate. This single, powerful step achieves two critical transformations:

Saturation of Alkenes: All the carbon-carbon double bonds in the polyene chain are reduced to single bonds.

Reduction of Esters: The ester groups at both ends of the chain are reduced to primary alcohols.

Conversion of Alcohols to the Alkane: The resulting saturated diol would then need to be converted to the final alkane. A common method for this deoxygenation is a two-step process:

Tosylation: The terminal hydroxyl groups are converted to a better leaving group, such as a tosylate, by reacting the diol with tosyl chloride in the presence of a base like pyridine.

Reductive Deoxygenation: The resulting ditosylate is then reduced to the alkane using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The final product, synthetic 2,6,11,15-tetramethylhexadecane, must be rigorously purified, typically using column chromatography, and its structure and purity confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). wikipedia.org The resulting pure compound serves as an invaluable standard for calibrating analytical instruments and verifying the identity of crocetane in natural samples.

Comparative Studies Between Synthetic and Naturally Occurring 2,6,11,15-Tetramethylhexadecane

Comparative studies between synthetic and naturally occurring crocetane are fundamental to its application as a biomarker, particularly for tracing the anaerobic oxidation of methane (B114726) (AOM). wikipedia.org The synthesis or natural formation (diagenesis) of these biomarkers is what dictates their specific structural and stereochemical properties. nih.gov These comparisons focus on two main areas: stereochemistry and isotopic composition.

Stereochemistry: 2,6,11,15-Tetramethylhexadecane has four chiral centers at carbons 2, 6, 11, and 15. This gives rise to multiple possible stereoisomers.

Naturally Occurring Crocetane: The stereochemistry of crocetane in geological samples is a result of its biological precursor molecules and the diagenetic and catagenetic processes they undergo over geological time. The specific mixture of stereoisomers can provide clues about the source organisms and the thermal history of the sediment or oil.

Synthetic Crocetane: The synthesis of crocetane from an achiral, planar precursor like crocetin via catalytic hydrogenation typically results in a mixture of all possible stereoisomers, including both meso compounds and enantiomeric pairs.

Advanced analytical techniques, such as gas chromatography using specialized chiral capillary columns (e.g., derivatized cyclodextrin (B1172386) stationary phases), are required to separate these stereoisomers. nih.gov By comparing the stereoisomeric distribution of a synthetic standard to that found in a natural sample, geochemists can gain insights into the biological and geological pathways that formed the natural crocetane.

Isotopic Composition: A significant difference between synthetic and natural crocetane lies in their carbon isotopic composition (δ¹³C).

Naturally Occurring Crocetane: Crocetane identified as a biomarker for AOM is often found to be exceptionally depleted in the heavy carbon isotope, ¹³C. wikipedia.org This isotopic signature is a direct result of the archaea that produce the precursor lipids. These organisms utilize methane as their primary carbon source, which is itself biogenically produced and therefore highly depleted in ¹³C.

Synthetic Crocetane: A synthetic standard, prepared from commercially available reagents derived from petrochemical or bulk biological sources, will have a δ¹³C value typical for bulk organic matter, which is significantly heavier (less negative) than the ¹³C-depleted crocetane from AOM environments.

This stark difference in isotopic values is a powerful tool. The synthetic standard is essential for calibrating the mass spectrometer and ensuring that the instrument can accurately measure the δ¹³C values of the trace amounts of crocetane isolated from natural samples. The comparison confirms the unique biological origin of the natural compound.

The table below summarizes the key comparative points:

| Feature | Synthetic 2,6,11,15-Tetramethylhexadecane | Naturally Occurring 2,6,11,15-Tetramethylhexadecane |

| Source | Laboratory chemical synthesis (e.g., from crocetin) | Diagenesis of biological precursors from organisms like methanotrophic archaea. wikipedia.org |

| Stereochemistry | Typically a complex mixture of all possible stereoisomers. nih.gov | A specific distribution of stereoisomers dependent on biological source and thermal history. |

| ¹³C Isotopic Signature (δ¹³C) | Reflects the isotopic composition of the starting materials (typically -25‰ to -35‰). | Can be highly depleted (as low as -100‰ or more) when associated with anaerobic methane oxidation. wikipedia.org |

| Analytical Role | Serves as a certified reference material for positive identification, quantification, and instrument calibration. | Acts as a molecular biomarker for specific paleoenvironmental conditions, such as anoxia and methanogenesis. nih.gov |

Occurrence and Distribution of 2,6,11,15 Tetramethylhexadecane in Diverse Natural Systems

Presence in Sedimentary and Geological Matrices

Crocetane is a well-established molecular fossil, with its presence in sediments and petroleum reservoirs primarily linked to the activities of specific microbial communities, particularly those involved in the anaerobic oxidation of methane (B114726) (AOM).

Detection in Marine and Lake Sediments

The discovery of 2,6,11,15-tetramethylhexadecane in marine and lacustrine sediments has been instrumental in identifying environments with active methane seepage and AOM. In 1994, a significant finding was the report of crocetane with a strong 13C depletion in anoxic sediments from the Kattegat, the strait between Denmark and Sweden. wikipedia.org This isotopic signature pointed towards a microbial source that utilizes biogenic methane, which is characteristically depleted in 13C. wikipedia.org

Subsequent studies have consistently detected crocetane in methane-rich environments. For instance, it has been identified in the volcanic sediments of the Eastern Mediterranean Ridge and in deep-sea sediments at cold seeps of the eastern Aleutian subduction zone. geologyscience.ru The compound is often found in sediments near the sulfate-methane transition zone (SMT), the depth at which sulfate-reducing bacteria and methane-oxidizing archaea interact. geologyscience.ru In sediments of the Congo deep-sea fan, the distribution of crocetane has been used as a tracer for the historical migration of the SMT.

The presence of crocetane is considered a key indicator of AOM facilitated by a consortium of methanotrophic archaea and sulfate-reducing bacteria. wikipedia.org These organisms thrive at cold seeps and in other methane-rich sedimentary environments.

Table 1: Selected Detections of 2,6,11,15-Tetramethylhexadecane in Marine and Lake Sediments

| Location | Sediment Type | Significance |

| Kattegat | Anoxic marine sediments | First report of highly 13C-depleted crocetane, linking it to methane metabolism. wikipedia.org |

| Eastern Mediterranean Ridge | Methane-rich volcanic sediments | Confirmed presence in a methane-seep environment. geologyscience.ru |

| Eastern Aleutian Subduction Zone | Deep-sea sediments at cold seeps | Marker for anaerobic methane oxidation by archaea. geologyscience.ru |

| Congo Deep-Sea Fan | Deep-sea fan sediments | Used to trace past positions of the sulfate-methane transition zone. |

Identification in Crude Oils and Hydrocarbon Deposits

Due to its formation in sedimentary environments, 2,6,11,15-tetramethylhexadecane is also found in crude oils and other hydrocarbon deposits. Its presence in these geological formations provides clues about the source rocks and the biogeochemical processes that occurred during their deposition. For example, crocetane has been detected in highly-mature Devonian sediments and crude oils from the Western Canada Sedimentary Basin. wikipedia.org

The analysis of crocetane in crude oils can be challenging due to its co-elution with its isomer, phytane (B1196419), during gas chromatographic analysis. geologyscience.ru However, specialized analytical methods using cyclodextrin (B1172386) stationary phases have been developed to achieve separation and allow for its identification and quantification. geologyscience.ruresearchgate.net The presence and abundance of crocetane in crude oils can be used in petroleum geochemistry to infer depositional conditions, such as photic zone euxinia (anoxia in the sunlit water column), particularly in highly mature samples. researchgate.net

Table 2: Occurrence of 2,6,11,15-Tetramethylhexadecane in Crude Oils and Hydrocarbon Deposits

| Location/Formation | Type | Significance |

| Western Canada Sedimentary Basin | Devonian crude oils and sediments | Indicates photic zone euxinia in highly mature source rocks. wikipedia.orgresearchgate.net |

| Australian Crude Oils (e.g., Blina-1, Blina-2) | Crude Oil | Demonstrates the presence of crocetane in various petroleum systems. researchgate.net |

| Appalachian Basin, Louisiana, Nigeria | Crude Oil | Some crude oils showed no discernible amounts of crocetane. researchgate.net |

Occurrence in Authigenic Carbonates

Authigenic carbonates, which are carbonates that precipitate in situ within the sediment, are often associated with methane seeps. The anaerobic oxidation of methane produces bicarbonate, which can lead to the precipitation of carbonate minerals. Given that 2,6,11,15-tetramethylhexadecane is a biomarker for AOM, its presence is often associated with these carbonate deposits.

A notable example is the detection of crocetane in a Miocene Marmorito limestone, a type of authigenic carbonate. geologyscience.ru The crocetane in this limestone was found to be highly depleted in 13C, providing strong evidence for its origin from methane-oxidizing archaea. geologyscience.ru The occurrence of crocetane in these carbonates solidifies its role as a reliable biomarker for ancient methane seep environments.

Identification in Biological Matrices and Extracts

The presence of 2,6,11,15-tetramethylhexadecane in living organisms or their direct extracts is not as widely documented as its occurrence in geological samples. Its primary biological source is believed to be archaea involved in methane metabolism.

Trace Presence in Fermented Plant Extracts

The volatile organic compounds (VOCs) produced during the fermentation of plant materials are diverse and depend on the substrate, microorganisms, and fermentation conditions. nih.gov While a wide range of compounds including alcohols, esters, aldehydes, and ketones are commonly identified, the presence of 2,6,11,15-tetramethylhexadecane is not a characteristic feature of fermented plant extracts. nih.govmdpi.com General screenings of volatile compounds in fermented foods and beverages have not specifically reported this compound as a significant component. researchgate.net It is possible that it may be present in trace amounts in specific fermentations involving archaea, but this is not a common finding.

Detection in Specific Plant Species (e.g., Ziziphus nummularia)

Ziziphus nummularia is a plant species known to be rich in various phytochemicals, including terpenoids, alkaloids, and flavonoids. mdpi.comnih.gov Analysis of the essential oil of Ziziphus nummularia has identified a range of volatile compounds. horizonepublishing.comlums.ac.ir While these analyses have shown the presence of aliphatic hydrocarbons, with tetradecane (B157292) and hexadecane (B31444) being major constituents, the specific isomer 2,6,11,15-tetramethylhexadecane has not been explicitly identified in the essential oil of this plant in the referenced studies. horizonepublishing.comlums.ac.ir A comprehensive review of the phytochemical constituents of Ziziphus nummularia also highlights the presence of numerous bioactive compounds but does not list 2,6,11,15-tetramethylhexadecane. mdpi.com Therefore, while related hydrocarbons are present, there is no direct evidence from the provided search results to confirm the occurrence of this specific compound in Ziziphus nummularia.

No Evidence of 2,6,11,15-Tetramethylhexadecane in Respiratory Research VOC Profiles

Despite a comprehensive review of scientific literature, no studies have been identified that report the presence of the chemical compound 2,6,11,15-tetramethylhexadecane in the volatile organic compound (VOC) profiles of exhaled breath in the context of respiratory research.

Extensive searches of scientific databases and research articles have failed to yield any data linking this specific branched-chain alkane to breath analysis in studies of respiratory diseases such as tuberculosis, lung cancer, or other pulmonary conditions. The investigation of VOCs in exhaled breath is a growing field of non-invasive diagnostics, with numerous compounds being identified as potential biomarkers for various diseases. nih.govaiu.edu Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect and identify these compounds in breath samples. umpr.ac.idthegoodscentscompany.com

While the search for novel biomarkers is ongoing, and many compounds have been cataloged in relation to different health states, 2,6,11,15-tetramethylhexadecane does not appear among the thousands of compounds identified in human breath in the available scientific literature. mdpi.com Reviews of VOCs associated with specific respiratory illnesses like tuberculosis have compiled extensive lists of potential biomarkers, yet this particular compound is not mentioned. frontiersin.org

It is important to note that the absence of evidence is not conclusive proof of absence. It is possible that 2,6,11,15-tetramethylhexadecane is present in exhaled breath at concentrations below the detection limits of current analytical methods, or that it has not been a specific focus of investigation in published respiratory research to date.

The compound, also known as crocetane, has been identified in other natural contexts, such as in certain plants and as a metabolite of microorganisms. researchgate.net However, a direct link to endogenous production in humans and its subsequent appearance in exhaled breath as a marker for respiratory conditions has not been established in the reviewed literature.

Therefore, the section of the article focusing on the "Association with Volatile Organic Compound Profiles in Respiratory Research" cannot be populated with research findings, as no such findings are currently available in the public scientific domain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.